

Spectroscopic Data of Di-tertbutylchlorophosphine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	Di-tert-butylchlorophosphine	
Cat. No.:	B1329828	Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **Di-tert-butylchlorophosphine** (C₈H₁₈CIP), a key organophosphorus compound. This document presents nuclear magnetic resonance (NMR) and infrared (IR) spectroscopic data in a clear, tabular format, accompanied by detailed experimental protocols for data acquisition. The logical workflow for obtaining and analyzing this data is also visualized.

Spectroscopic Data Summary

The following tables summarize the key quantitative data from ¹H NMR, ¹³C NMR, ³¹P NMR, and ATR-IR spectroscopy for **Di-tert-butylchlorophosphine**.

Nuclear Magnetic Resonance (NMR) Data

¹H NMR (Proton NMR)

Chemical Shift (δ) (ppm)	Multiplicity	Coupling Constant (J) (Hz)	Assignment
1.15	Doublet	³ J(P,H) = 12.8	-CH₃ (tert-butyl)

¹³C NMR (Carbon-13 NMR)

Chemical Shift (δ) (ppm)	Multiplicity	Coupling Constant (J) (Hz)	Assignment
36.6	Doublet	¹ J(P,C) = 31.2	С(СН3)3
30.1	Doublet	² J(P,C) = 15.6	С(СН3)3

³¹P NMR (Phosphorus-31 NMR)

Chemical Shift (δ) (ppm)	Multiplicity	Referencing
147	Singlet	H ₃ PO ₄ (85%)

Infrared (IR) Spectroscopy Data

Attenuated Total Reflectance (ATR) - IR

Wavenumber (cm⁻¹)	Intensity	Assignment
2962	Strong	C-H stretch (asymmetric, - CH ₃)
2925	Strong	C-H stretch (asymmetric, - CH₃)
2867	Strong	C-H stretch (symmetric, -CH₃)
1460	Medium	C-H bend (asymmetric, -CH₃)
1365	Medium	C-H bend (symmetric, -CH₃)
1020	Medium	P-C stretch
804	Strong	P-CI stretch

Experimental Protocols

The following sections detail the methodologies for the acquisition of the presented spectroscopic data.

NMR Spectroscopy

NMR spectra were acquired on a Varian XL-100 spectrometer.[1][2] The sample was analyzed neat, without the use of a solvent.[2] The chemical shifts for ¹H and ¹³C NMR are referenced to tetramethylsilane (TMS) at 0.00 ppm. The ³¹P NMR spectrum is referenced to external 85% phosphoric acid (H₃PO₄).[2]

General Parameters:

• Instrument: Varian XL-100[1][2]

Sample State: Neat Liquid[2]

• Temperature: Ambient temperature (not specified in the available data)

Infrared Spectroscopy

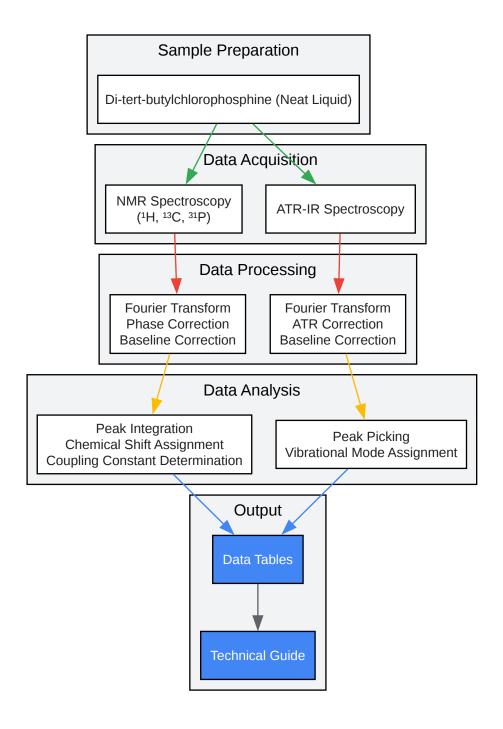
The infrared spectrum was obtained using a Bruker Tensor 27 FT-IR spectrometer equipped with a DuraSampliR II Attenuated Total Reflectance (ATR) accessory.[1] The sample was analyzed as a neat liquid.

General Parameters:

Instrument: Bruker Tensor 27 FT-IR[1]

Technique: ATR-Neat (DuraSamplIR II)[1]

Spectral Range: 4000 - 600 cm⁻¹ (typical)


• Resolution: 4 cm⁻¹ (typical)

Number of Scans: 16 to 32 (typical)

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of **Di-tert-butylchlorophosphine**.

Click to download full resolution via product page

Caption: Workflow for Spectroscopic Analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. Di-tert-butylchlorophosphine | C8H18CIP | CID 139566 PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. spectrabase.com [spectrabase.com]
- To cite this document: BenchChem. [Spectroscopic Data of Di-tert-butylchlorophosphine: A
 Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
 [https://www.benchchem.com/product/b1329828#spectroscopic-data-nmr-ir-of-di-tert-butylchlorophosphine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com